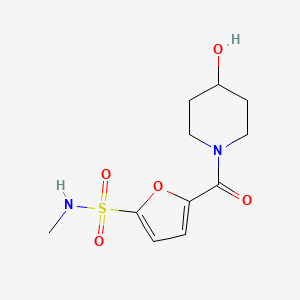

5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

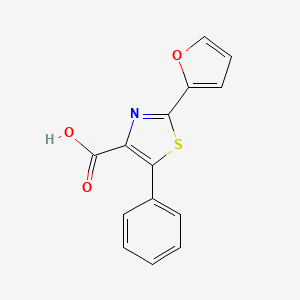

The compound “5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The molecule also includes a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .

Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. The piperidine ring is known to participate in various chemical reactions . The furan ring is an aromatic heterocycle and can undergo electrophilic substitution. The sulfonamide group could also be involved in reactions.Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the exact structure of the compound. For example, the presence of the polar sulfonamide group could enhance solubility in water .科学的研究の応用

Microbial Degradation of Sulfonamides

Microbial Strategies for Antibiotic Elimination : Research has revealed that certain microbes, such as Microbacterium sp. strain BR1, can degrade sulfonamide antibiotics through an unusual pathway starting with ipso-hydroxylation followed by fragmentation of the parent compound. This process, which leads to the release of various metabolites including sulfite and 3-amino-5-methylisoxazole, highlights a novel microbial strategy for eliminating sulfonamides from the environment, potentially mitigating the spread of antibiotic resistance (Ricken et al., 2013).

Chemical Synthesis and Applications

Cyclization for Heterocyclic Systems : The compound's structural motifs are foundational in the synthesis of complex molecules. For instance, the reaction involving alpha-angelica lactone with alkylamines under specific conditions leads to 5-hydroxy-5-methylpyrrolidinones, which upon further treatment can form various substituted sulfonamidofurans. These compounds have been utilized as substrates in the synthesis of indolines and related heterocyclic systems, demonstrating the compound's role in the development of chemically diverse molecules with potential pharmaceutical applications (Padwa et al., 2003).

Environmental Impact and Treatment

Oxidative Cleavage by Ferrate(VI) : The oxidative treatment of sulfonamides, including compounds related to the query, by ferrate(VI) under acidic conditions has been studied for its effectiveness in water treatment. This process, which involves the cleavage and transformation of sulfonamides, offers a promising route for the removal of these persistent antibiotics from water sources, thereby addressing concerns related to antibiotic resistance in aquatic environments (Kim et al., 2015).

作用機序

Target of Action

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, piperidine derivatives interact with their targets to induce a biological response

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Piperidine derivatives can affect various biochemical pathways depending on their structure and target

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperidine derivatives can have diverse ADME properties

Safety and Hazards

特性

IUPAC Name |

5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5S/c1-12-19(16,17)10-3-2-9(18-10)11(15)13-6-4-8(14)5-7-13/h2-3,8,12,14H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMSSPLYZBUUMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCC(CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methyleth yl)-N-phenylacetamide](/img/structure/B2991415.png)

![Ethyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2991416.png)

![Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]-](/img/structure/B2991419.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2991422.png)

![4-[Morpholin-4-yl(pyridin-2-yl)methyl]morpholine](/img/structure/B2991425.png)

![2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2991435.png)